molecular formula C12H17ClN2 B2563255 1-(2-Chlorobenzyl)-4-methylpiperazine CAS No. 414892-32-3

1-(2-Chlorobenzyl)-4-methylpiperazine

Cat. No.: B2563255
CAS No.: 414892-32-3
M. Wt: 224.73
InChI Key: VBJOVJNPSLMNLA-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This compound features a 2-chlorobenzyl group attached to one of the nitrogen atoms and a methyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or dichloromethane. The general reaction scheme is as follows:

2-Chlorobenzyl chloride+4-MethylpiperazineThis compound+HCl\text{2-Chlorobenzyl chloride} + \text{4-Methylpiperazine} \rightarrow \text{this compound} + \text{HCl} 2-Chlorobenzyl chloride+4-Methylpiperazine→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into different derivatives, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, potentially leading to dechlorinated products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies due to its piperazine structure.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 1-(2-Chlorobenzyl)-4-methylpiperazine exerts its effects depends on its interaction with molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, altering their activity. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

    1-Benzyl-4-methylpiperazine: Lacks the chlorine substituent, which can significantly alter its reactivity and biological activity.

    1-(2-Fluorobenzyl)-4-methylpiperazine: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.

    1-(2-Bromobenzyl)-4-methylpiperazine:

Uniqueness: 1-(2-Chlorobenzyl)-4-methylpiperazine is unique due to the presence of the chlorine atom, which influences its chemical reactivity and potential interactions in biological systems. This makes it a valuable compound for specific synthetic and research applications where such properties are desired.

Biological Activity

1-(2-Chlorobenzyl)-4-methylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClN2
  • Molecular Weight : Approximately 224.72 g/mol
  • Structure : The compound consists of a piperazine ring substituted with a 2-chlorobenzyl group and a methyl group at the 4-position.

Pharmacological Effects

This compound has shown potential in several areas of pharmacology, including:

  • Cholinesterase Inhibition : Similar compounds containing piperazine structures have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Studies have indicated that derivatives with piperazine can exhibit IC50 values ranging from 0.014 to 2.097 µM against BChE, suggesting a promising avenue for further exploration in cognitive disorders .
  • Antiproliferative Activity : Research indicates that piperazine derivatives can influence cell proliferation and induce apoptosis or necroptosis in cancer cells. For instance, compounds similar to this compound have been observed to promote necroptotic signaling pathways in K562 leukemic cells, potentially offering new strategies for cancer therapy .

Cholinesterase Inhibition Study

A study evaluated various piperazine derivatives for their inhibitory effects on cholinesterase enzymes. The results indicated that:

  • Compounds with structural similarities to this compound exhibited significant inhibition of BChE.
  • The most potent inhibitors showed IC50 values lower than that of the standard drug donepezil, highlighting the therapeutic potential of these compounds in treating Alzheimer's disease .

Anticancer Activity Assessment

In another investigation focused on the antiproliferative effects of piperazine derivatives, it was found that:

  • Compounds were tested against various cancer cell lines, revealing that certain derivatives significantly inhibited cell growth.
  • The mechanism was linked to the activation of necroptotic pathways, suggesting that these compounds could serve as effective agents in overcoming chemoresistance in cancer therapies .

Summary of Research Findings

Study Focus Findings IC50 Values
Cholinesterase InhibitionSignificant inhibition of BChE with potential implications for Alzheimer's treatment.Ranging from 0.014 to 2.097 µM
Anticancer ActivityInduction of necroptosis in K562 cells, providing insights into new cancer treatment strategies.Not specified

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJOVJNPSLMNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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